2-Ethoxyethanol-1,1,2,2-D4

CAS No.: 1219805-07-8

Cat. No.: VC16520634

Molecular Formula: C4H10O2

Molecular Weight: 94.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219805-07-8 |

|---|---|

| Molecular Formula | C4H10O2 |

| Molecular Weight | 94.15 g/mol |

| IUPAC Name | 1,1,2,2-tetradeuterio-2-ethoxyethanol |

| Standard InChI | InChI=1S/C4H10O2/c1-2-6-4-3-5/h5H,2-4H2,1H3/i3D2,4D2 |

| Standard InChI Key | ZNQVEEAIQZEUHB-KHORGVISSA-N |

| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OCC)O |

| Canonical SMILES | CCOCCO |

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

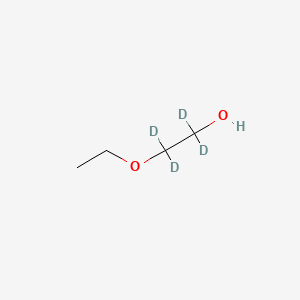

2-Ethoxyethanol-1,1,2,2-D4 features a deuterium-enriched ethylene glycol monoethyl ether structure. The molecular formula is C₄H₆D₄O₂, with deuterium atoms occupying the 1,1,2,2 positions of the ethylene glycol moiety (Fig. 1). This substitution alters vibrational frequencies and nuclear magnetic resonance (NMR) signatures, making the compound valuable in reaction mechanism elucidation .

Structural Comparison to Non-Deuterated Form

| Property | 2-Ethoxyethanol | 2-Ethoxyethanol-1,1,2,2-D4 |

|---|---|---|

| Molecular Formula | C₄H₁₀O₂ | C₄H₆D₄O₂ |

| Molecular Weight (g/mol) | 90.12 | 94.15 |

| CAS Number | 110-80-5 | Not explicitly listed |

Synthesis and Production

Deuteration Strategies

While no direct synthesis protocols for 2-ethoxyethanol-1,1,2,2-D4 are publicly available, analogous deuteration methods for ethylene glycol derivatives provide insights:

-

Isotopic Exchange: Reaction of 2-ethoxyethanol with deuterium oxide (D₂O) under acidic or basic catalysis, targeting hydrogens on the ethylene glycol segment .

-

Precursor Substitution: Using deuterated ethylene oxide (C₂D₄O) in the ethoxylation of ethanol, though this method risks incomplete deuteration .

Key Challenges:

-

Selective deuteration at 1,1,2,2 positions requires precise control to avoid isotopic scrambling.

-

Scalability is limited by the high cost of deuterated reagents and purification steps.

Physicochemical Properties

Experimental and Predicted Data

Extrapolating from 2-ethoxyethanol and deuterated ethanol derivatives , the following properties are anticipated:

| Property | 2-Ethoxyethanol | 2-Ethoxyethanol-1,1,2,2-D4 (Predicted) |

|---|---|---|

| Boiling Point (°C) | 135 | 137–139 |

| Density (g/mL) | 0.930 | 0.945–0.955 |

| Vapor Pressure (Torr) | 4 | 3.5–3.8 |

| LogP (Octanol/Water) | -0.54 | -0.50 |

Rationale for Predictions:

-

Boiling Point Increase: Deuterium’s higher mass strengthens intermolecular forces (van der Waals, hydrogen/deuterium bonds).

-

Density Elevation: Deuterium’s neutron adds mass without significantly altering molecular volume.

Applications in Research and Industry

Spectroscopic Studies

-

NMR Spectroscopy: Deuteration simplifies <sup>1</sup>H NMR spectra by suppressing signals from labeled positions, enabling clearer observation of adjacent protons .

-

IR/Raman Spectroscopy: Altered C-D stretching vibrations (2050–2300 cm⁻¹) provide distinct spectral markers for reaction monitoring .

Kinetic Isotope Effect (KIE) Investigations

Deuterated solvents are pivotal in studying KIEs, where bond cleavage rates differ between C-H and C-D bonds. For example:

Here, 2-ethoxyethanol-1,1,2,2-D4 could elucidate solvent effects on reaction energetics .

Industrial Uses

While non-deuterated 2-ethoxyethanol serves as a solvent in paints, inks, and cleaning agents , the deuterated form is restricted to specialized niches:

-

Pharmaceutical Tracing: Isotopic labeling in drug metabolism studies.

-

Polymer Science: Probing solvent-polymer interactions in deuterated environments.

Research Gaps and Future Directions

-

Synthetic Optimization: Developing cost-effective, high-yield deuteration methods.

-

Toxicological Studies: Comparative assessments of deuterated vs. non-deuterated forms.

-

Advanced Applications: Exploring roles in neutron scattering and quantum computing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume